molecular formula C25H22N4O5S B11449934 5-(2-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(2-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11449934
M. Wt: 490.5 g/mol
InChI Key: BDFGECNOTCTIAD-UHFFFAOYSA-N
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Description

5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxyphenyl derivatives and 4-nitrophenylmethyl sulfanyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyrimidoquinoline core structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrimidoquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry

Industrially, such compounds can be used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline derivatives: These compounds share the core structure and may have similar biological activities.

    Phenyl-substituted quinolines: These compounds have similar aromatic ring systems and can undergo similar chemical reactions.

Uniqueness

The uniqueness of 5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5 g/mol

IUPAC Name

5-(2-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22N4O5S/c1-34-19-8-3-2-5-16(19)20-21-17(6-4-7-18(21)30)26-23-22(20)24(31)28-25(27-23)35-13-14-9-11-15(12-10-14)29(32)33/h2-3,5,8-12,20H,4,6-7,13H2,1H3,(H2,26,27,28,31)

InChI Key

BDFGECNOTCTIAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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